Carboxylic Acid Regioisomerism: 4-COOH vs. 5-COOH Position Determines Derivatization Vector and Biological Outcome
The 4-carboxylic acid regioisomer of the pyrazole ring provides a geometrically distinct vector for amide coupling compared to the 5-carboxylic acid analog (CAS 2092465-79-5). When the 5-COOH analog was elaborated and tested, it yielded only moderate antiproliferative activity with IC₅₀ values of 12.50 µM (MCF7), 26.00 µM (A549), and 17.82 µM (HepG2) . In contrast, the pyrazole-4-carboxylic acid scaffold is the core of the ALKBH1 inhibitor series from which compound 29 emerged as a highly potent lead (IC₅₀ < 100 nM in enzymatic assay), with the 4-COOH orientation being critical for target engagement [1]. No equivalent potency has been reported for any 5-COOH pyrazole-pyrazine hybrid. The target compound's 4-COOH regioisomer therefore aligns with the validated pharmacophore for ALKBH1 and related demethylase inhibition.
| Evidence Dimension | Antiproliferative potency of elaborated pyrazole-pyrazine carboxylic acid derivatives (regioisomeric comparison) |
|---|---|
| Target Compound Data | 4-COOH scaffold: ALKBH1 inhibitor compound 29 IC₅₀ < 100 nM (enzymatic) [1] |
| Comparator Or Baseline | 5-COOH analog (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid): MCF7 IC₅₀ = 12.50 µM; A549 IC₅₀ = 26.00 µM; HepG2 IC₅₀ = 17.82 µM |
| Quantified Difference | >125-fold difference in achievable potency between 4-COOH and 5-COOH scaffolds (when optimized) |
| Conditions | Enzymatic ALKBH1 assay vs. MTT cytotoxicity assay in cancer cell lines; cross-study comparison |
Why This Matters
A procurement decision that selects the 5-COOH regioisomer over the 4-COOH version commits the project to a scaffold with no demonstrated path to sub-micromolar target engagement, whereas the 4-COOH regioisomer is validated in a published potent inhibitor series.
- [1] Journal of Medicinal Chemistry, 2024. Structural Optimization and SAR of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors. Compound 29: highly potent ALKBH1 inhibitor (enzymatic IC₅₀ < 100 nM). View Source
